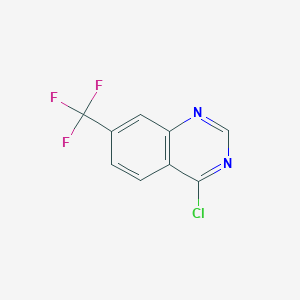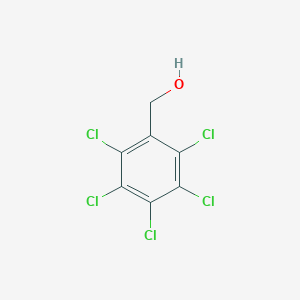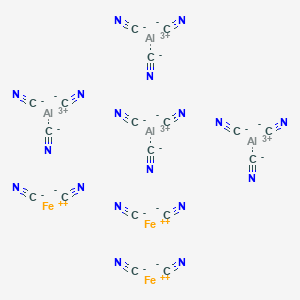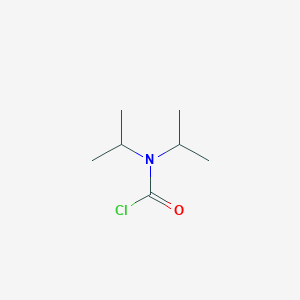
4-Chlor-7-(Trifluormethyl)chinazolin
Übersicht
Beschreibung
4-Chloro-7-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds known for their biological activity. The presence of a trifluoromethyl group is a common modification in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as metabolic stability and lipophilicity .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was achieved through substitution reactions and reduction, starting from 4-chloro-7-fluoro-6-nitro-quinazoline . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which was prepared from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and condensation . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines were synthesized from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a Friedel-Crafts reaction/C-H bond activation methodology .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was elucidated by X-ray analysis, revealing its tricyclic system . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict the molecular structure and spectroscopic properties of similar compounds, providing insights into their electronic structure and potential reactivity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are often utilized to synthesize more complex molecules. The introduction of different substituents, such as the trifluoromethyl group, can significantly alter the reactivity and biological activity of these compounds. For instance, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives involved cyclization and etheration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-7-(trifluoromethyl)quinazoline derivatives are influenced by the presence of substituents on the quinazoline ring. The introduction of a trifluoromethyl group can improve the compound's biological activity and physicochemical properties, such as solubility and stability to light . The hydrogen-bonding capabilities of quinazoline derivatives, as demonstrated by the structures of isomeric compounds with chloro- and nitro-substituted benzoic acids, can also play a significant role in their physical properties and potential for forming crystalline structures .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinazolin-Derivate, einschließlich „4-Chlor-7-(Trifluormethyl)chinazolin“, wurden in der medizinischen Chemie ausgiebig untersucht . Sie sind dafür bekannt, eine breite Palette an medizinischen Aktivitäten aufzuweisen, wie z. B. antifungale, antivirale, antidiabetische, krebshemmende, entzündungshemmende, antibakterielle und antioxidative Eigenschaften .
Antikrebsaktivität
Chinazolin-Verbindungen haben ein erhebliches Potenzial im Bereich der Krebsforschung gezeigt . So wurde beispielsweise festgestellt, dass ein synthetisiertes Molekül (E)-1-(4-(2-(Trifluormethyl)chinazolin-4-ylamino)phenyl)-3-(4-(Trifluormethyl)phenyl)prop-2-en-1-on die Bildung von Beta-Hämatin hemmt, ein Prozess, der für den Lebenszyklus bestimmter Krebszellen entscheidend ist .
Entzündungshemmende Aktivität
Es wurde auch berichtet, dass Chinazolin-Derivate entzündungshemmende Eigenschaften aufweisen . Dies macht „this compound“ zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antibakterielle Aktivität
Die antibakterielle Aktivität von Chinazolin-Verbindungen ist ein weiterer Bereich von Interesse in der wissenschaftlichen Forschung . Diese Verbindungen könnten möglicherweise zur Entwicklung neuer antibakterieller Mittel eingesetzt werden.
Antioxidative Aktivität
Chinazolin-Derivate sind dafür bekannt, antioxidative Eigenschaften aufzuweisen . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Organische Synthese
Chinazoline, einschließlich „this compound“, sind wichtige heterocyclische Verbindungen im Bereich der organischen Synthese . Sie werden häufig als Bausteine bei der Synthese verschiedener Naturstoffe, Pharmazeutika, funktioneller organischer Materialien und Agrochemikalien verwendet .
Arzneimittelforschung
Aufgrund ihrer breiten Palette an biologischen und pharmakologischen Eigenschaften spielen Chinazolin-Derivate eine bedeutende Rolle in der Arzneimittelforschung
Safety and Hazards
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets such as vascular endothelial growth factor (vegf) and epidermal growth factor . These targets play crucial roles in cell proliferation and survival, making them important in the context of cancer therapeutics.
Mode of Action
Quinazoline derivatives often act as inhibitors, binding to their target proteins and disrupting their normal function . This can lead to changes in cellular processes, such as reduced cell proliferation.
Biochemical Pathways
For instance, inhibition of VEGF can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
Based on the known effects of quinazoline derivatives, it can be inferred that this compound may exhibit anti-proliferative activity against certain cell lines .
Eigenschaften
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDITTYYNJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510314 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-65-3 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
